![molecular formula C14H16N2O4 B12547685 1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione CAS No. 828913-05-9](/img/structure/B12547685.png)
1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione
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Overview
Description
1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione is a complex organic compound characterized by its unique structure, which includes an ethenyloxy group, a methoxyphenyl diazenyl group, and a pentane-2,4-dione backbone
Preparation Methods
The synthesis of 1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with pentane-2,4-dione to form the diazenyl intermediate. This intermediate is then reacted with ethenyloxy compounds under specific conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diazenyl group, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The ethenyloxy group and diazenyl moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione can be compared with similar compounds such as:
1-(Ethenyloxy)hexane: Similar in structure but lacks the diazenyl and methoxyphenyl groups, resulting in different chemical and biological properties.
1,4-Butanediol vinyl ether: Shares the ethenyloxy group but differs in the rest of the structure, leading to distinct applications and reactivity.
Acetylacetone (Pentane-2,4-dione): The backbone of the compound, used widely in various chemical syntheses.
Biological Activity
1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The compound can be synthesized through various organic reactions, including diazotization and coupling reactions. The characterization methods typically employed include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry
- Infrared (IR) Spectroscopy
- Single Crystal X-ray Diffraction
These techniques confirm the structural integrity and purity of the synthesized compound.
Cytotoxicity
Recent studies indicate that this compound exhibits significant cytotoxic activity against various human cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
Cell Line | IC50 (μM) | Reference |
---|---|---|
U-251 (Glioblastoma) | 15.0 | |
PC-3 (Prostate) | 12.5 | |
HCT-15 (Colorectal) | 20.0 | |
MCF-7 (Breast) | 18.0 | |
K562 (Leukemia) | 11.7 | |
SKLU-1 (Lung) | 14.9 |
The mechanism through which this compound exerts its cytotoxic effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it disrupts microtubule formation essential for cell division .
- DNA Interaction : DNA docking simulations suggest that the compound can form interstrand crosslinks, which may lead to apoptosis in cancer cells .
Study on Anticancer Properties
In a notable study published in ChemMedChem, derivatives of compounds similar to this compound were tested for their anticancer properties. The results indicated that these compounds have a promising cytotoxic profile against multiple cancer cell lines, particularly those resistant to conventional therapies .
Comparative Analysis with Other Compounds
A comparative study involving stilbene derivatives revealed that while many compounds showed activity against cancer cell lines, the specific compound under review demonstrated superior efficacy in inhibiting tubulin polymerization compared to others tested .
Properties
CAS No. |
828913-05-9 |
---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-ethenoxy-3-[(4-methoxyphenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-9-13(18)14(10(2)17)16-15-11-5-7-12(19-3)8-6-11/h4-8,14H,1,9H2,2-3H3 |
InChI Key |
WJZUIGLHEORSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)COC=C)N=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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